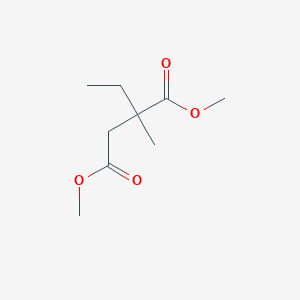

Dimethyl 2-ethyl-2-methylbutanedioate

Beschreibung

Structurally, it differs from simpler diesters like dimethyl succinate due to steric and electronic effects introduced by the alkyl branches.

Eigenschaften

CAS-Nummer |

43010-64-6 |

|---|---|

Molekularformel |

C9H16O4 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

dimethyl 2-ethyl-2-methylbutanedioate |

InChI |

InChI=1S/C9H16O4/c1-5-9(2,8(11)13-4)6-7(10)12-3/h5-6H2,1-4H3 |

InChI-Schlüssel |

XECWAVZMSQNOQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CC(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethyl-2-methylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-methylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2-ethyl-2-methylbutanedioate may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-ethyl-2-methylbutanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2-ethyl-2-methylbutanedioic acid and methanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products

Hydrolysis: 2-ethyl-2-methylbutanedioic acid, methanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-ethyl-2-methylbutanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dimethyl 2-ethyl-2-methylbutanedioate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, followed by proton transfer steps. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dimethyl Succinate (Unsubstituted Butanedioate)

- Structure : Lacks alkyl substituents on the succinate backbone.

- Properties : Lower molecular weight, higher polarity, and greater water solubility compared to branched analogs.

- Reactivity : More prone to hydrolysis due to reduced steric hindrance.

- Applications : Common solvent and precursor for polymers.

Dimethyl Acetylenedicarboxylate (CAS 762-42-5)

- Structure : Contains an alkyne group between carboxylate esters.

- Properties : Higher reactivity due to the electron-deficient triple bond, enabling participation in cycloaddition reactions (e.g., Diels-Alder).

- Safety : Classified as a strong irritant; requires careful handling .

- Applications : Key reagent in synthetic organic chemistry.

Ethyl 2-Methylbutanoate (CAS 7452-79-1)

- Structure: Monoester with a branched alkyl chain.

- Properties: Volatile aroma compound with fruity notes; lower boiling point than diesters.

- Applications : Used in food and fragrance industries .

Dimethyl Fumarate (DMF)

- Structure : Unsaturated diester (trans-configuration).

- Properties: Bioactive, with immunomodulatory effects via Nrf2 pathway activation.

- Clinical Data : In MS treatment, DMF demonstrated superior disease activity control (79.9% NEDA achievement) compared to interferon beta-1a (51.1%) .

Comparative Data Table

*Estimated values based on structural analogs due to lack of direct data.

Key Research Findings and Implications

- Steric Effects: Branched alkyl groups in dimethyl 2-ethyl-2-methylbutanedioate likely reduce hydrolysis rates compared to linear diesters like dimethyl succinate, enhancing stability in non-aqueous systems.

- Bioactivity Potential: While DMF’s therapeutic efficacy is well-documented , alkyl-substituted diesters may lack similar bioactivity due to reduced electrophilicity and Nrf2 pathway engagement.

- Safety Profile : Unlike acetylenedicarboxylates (hazardous ), branched diesters are typically less reactive but require evaluation for specific toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.